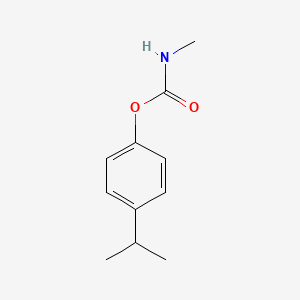
4-Isopropylphenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylphenyl methylcarbamate, also known as isoprocarb, is a chemical compound with the molecular formula C11H15NO2. It is a carbamate ester derived from 4-isopropylphenol and methyl isocyanate. This compound is primarily used as an insecticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Isopropylphenyl methylcarbamate can be synthesized through the reaction of 4-isopropylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The general reaction is as follows:
4-Isopropylphenol+Methyl isocyanate→4-Isopropylphenyl methylcarbamate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carbamate derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
4-Isopropylphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its effects on acetylcholinesterase and its potential as a biochemical tool.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new insecticides and antiparasitic agents.
Industry: Utilized in the formulation of insecticidal products for agricultural and public health purposes.
Mécanisme D'action
The primary mechanism of action of 4-isopropylphenyl methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and ultimately paralysis and death of the insect .
Comparaison Avec Des Composés Similaires
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Propoxur: A carbamate insecticide used in similar applications but with a different toxicity profile.
Aldicarb: A highly toxic carbamate insecticide with systemic action.
Uniqueness: 4-Isopropylphenyl methylcarbamate is unique due to its specific structural features, such as the isopropyl group, which influences its binding affinity and selectivity for acetylcholinesterase. This makes it particularly effective in certain insecticidal applications .
Propriétés
Numéro CAS |
4089-99-0 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(4-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-4-6-10(7-5-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
XSOPZAYUOMAIMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)
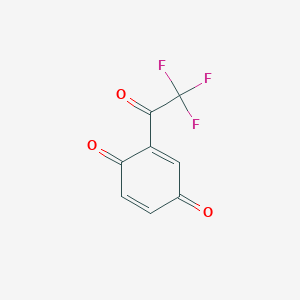
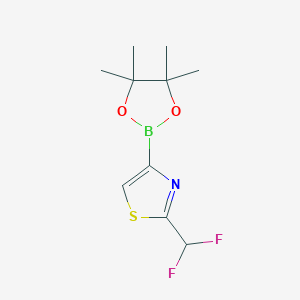
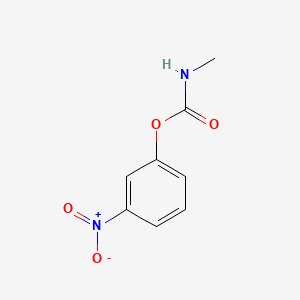
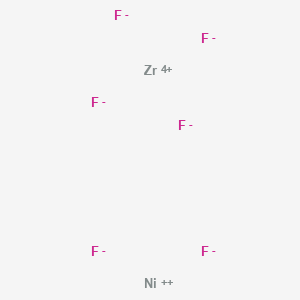
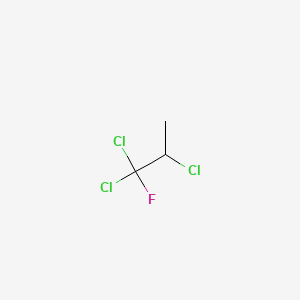

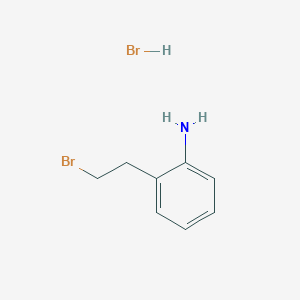
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)
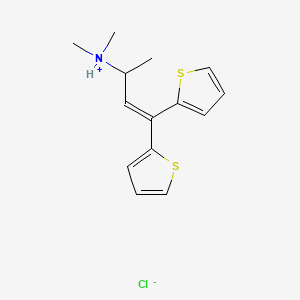
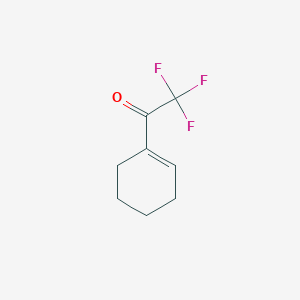
![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)
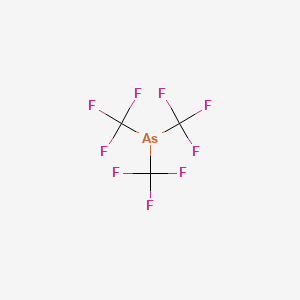
![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
